molecular formula C23H31N3O2 B5552305 9-[(5-propyl-2-furyl)methyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

9-[(5-propyl-2-furyl)methyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5552305
M. Wt: 381.5 g/mol
InChI Key: WPVIZTIJURKJQX-UHFFFAOYSA-N
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Description

Diazaspiro[5.5]undecane derivatives are of significant interest due to their potential biological activities and applications in medicinal chemistry. The spirocyclic nature of these compounds, incorporating multiple heterocycles, makes them versatile scaffolds for the development of new pharmaceuticals.

Synthesis Analysis

The construction of 3,9-diazaspiro[5.5]undecane derivatives can be achieved through intramolecular spirocyclization of 4-substituted pyridines, utilizing in situ activation of the pyridine ring and subsequent intramolecular addition of an attached β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011). Additionally, various synthetic methodologies have been developed for the efficient synthesis of diazaspirocycles, including catalyst-free approaches and microwave-assisted solid-phase synthesis (Macleod et al., 2006).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives has been characterized by techniques such as single-crystal X-ray diffraction. These studies provide detailed insights into the stereochemistry and conformational preferences of the spirocyclic framework (Zhu, 2011).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane compounds undergo various chemical reactions, including Michael addition and annulation processes, to introduce functional groups and further diversify the molecular structure. These reactions are pivotal for tailoring the chemical properties of the compounds for specific applications (Aggarwal & Khurana, 2015).

Physical Properties Analysis

The physical properties, such as solubility and crystallinity, are influenced by the specific substituents and the overall molecular geometry of the diazaspiro[5.5]undecane derivatives. Studies on solvatochromism and thermodynamic properties provide insights into the interactions of these compounds with various solvents and their stability (Zeng et al., 2021).

properties

IUPAC Name

9-[(5-propylfuran-2-yl)methyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O2/c1-2-5-20-7-8-21(28-20)17-25-14-11-23(12-15-25)10-9-22(27)26(18-23)16-19-6-3-4-13-24-19/h3-4,6-8,13H,2,5,9-12,14-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVIZTIJURKJQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(O1)CN2CCC3(CCC(=O)N(C3)CC4=CC=CC=N4)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-[(5-Propyl-2-furyl)methyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

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